
Methyl 4-aminobutanoate
Übersicht
Beschreibung
Methyl 4-aminobutanoate is a methyl ester resulting from the formal condensation of gamma-aminobutyric acid with methanol. It is a primary amino compound, an amino acid ester and a methyl ester. It is functionally related to a gamma-aminobutyric acid.
Wissenschaftliche Forschungsanwendungen
Antiamnestic Activity
Methyl 4-aminobutanoate derivatives have been studied for their potential antiamnestic (anti-memory loss) activities. A screening study of newly synthesized derivatives of 4-aminobutanoic acid found compounds with pronounced antiamnestic effects, indicating their promise for further pharmacological research. This study highlighted that the introduction of hydroxymethyl radicals and the combination of benzyl and methyl radicals in the molecule structure could enhance antiamnestic activity (Міщенко et al., 2021).
Neurotransmitter Analogue Synthesis
This compound has been utilized in the synthesis of analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). For instance, the synthesis and resolution of 2-methyl analogues of GABA, which are important for studying GABA's role in the brain and potential therapeutic applications, have been reported (Duke et al., 2004).
Enzymatic Studies
This compound derivatives have been important in enzymatic studies. For instance, the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives has been studied, showcasing the compound's utility in exploring enzyme behavior and kinetics (Ayi et al., 1995).
Medical Chemistry and Drug Design
In medicinal chemistry, this compound derivatives have been used to develop potential drug candidates. For example, CoA adducts of 4-oxo-4-phenylbut-2-enoates have been studied as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, indicating their potential as antibacterial agents (Li et al., 2011).
Analytical Chemistry Applications
This compound derivatives have also found applications in analytical chemistry. For instance, a high-performance liquid chromatographic assay for determining 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate in pharmaceutical dosage forms demonstrates the compound's utility in pharmaceutical analysis (De Marco et al., 1989).
Safety and Hazards
Methyl 4-aminobutanoate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use of personal protective equipment is advised .
Wirkmechanismus
Target of Action
Methyl 4-aminobutanoate, also known as GABA methyl ester, is a methyl ester resulting from the formal condensation of γ-aminobutyric acid (GABA) with methanol . The primary target of this compound is believed to be the GABA receptors in the central nervous system. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound is thought to interact with its targets, the GABA receptors, by mimicking the action of GABA. It binds to the GABA receptors, triggering a response in the neuron. This response typically involves the opening of ion channels, allowing the flow of ions across the neuron’s membrane. This can result in changes to the neuron’s excitability, affecting the transmission of signals in the nervous system .
Biochemical Pathways
GABA is involved in several pathways in the body, including the GABAergic synapse and the glutamatergic synapse . These pathways play key roles in the transmission of signals in the nervous system and are involved in various neurological processes .
Pharmacokinetics
It is known that this compound can cross the blood-brain barrier . This allows it to reach its primary targets, the GABA receptors in the central nervous system
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of GABA, given their structural similarities. By binding to GABA receptors, this compound may affect the excitability of neurons, potentially leading to changes in the transmission of signals in the nervous system . This could have various effects, depending on the specific neurons and pathways involved.
Biochemische Analyse
Biochemical Properties
Methyl 4-aminobutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 4-aminobutyrate transaminase, which catalyzes the conversion of 4-aminobutanoate to succinate semialdehyde . This interaction is essential for the degradation of GABA and the regulation of neurotransmitter levels in the brain. Additionally, this compound can interact with glutamate decarboxylase, which converts glutamate to GABA .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit an antiaggressive effect in animal models . The compound’s ability to cross the blood-brain barrier allows it to impact neuronal cells directly, potentially altering neurotransmitter levels and affecting neuronal signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to 4-aminobutyrate transaminase, facilitating the conversion of 4-aminobutanoate to succinate semialdehyde . This reaction is part of the GABA shunt pathway, which channels glutamate into the tricarboxylic acid (TCA) cycle . Additionally, this compound may inhibit or activate other enzymes involved in neurotransmitter metabolism, thereby influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can cross the blood-brain barrier and exhibit its effects for extended periods . Its stability and degradation rate in different environments can vary, impacting its efficacy and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit an antiaggressive effect . At higher doses, it may cause toxic or adverse effects, such as respiratory distress or neurotoxicity. The threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the GABA shunt pathway. In this pathway, it is converted to succinate semialdehyde by 4-aminobutyrate transaminase . The succinate semialdehyde is then oxidized to succinate, which enters the TCA cycle . This pathway is crucial for the regulation of neurotransmitter levels and energy metabolism in the brain.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its ability to cross the blood-brain barrier allows it to reach neuronal cells and exert its effects on neurotransmitter levels . The compound’s distribution within different tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytosol, where it interacts with enzymes involved in neurotransmitter metabolism . The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications, influencing its overall activity and function.
Eigenschaften
IUPAC Name |
methyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGLZHHFGHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13031-60-2 (hydrochloride) | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10954242 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-07-8 | |
| Record name | Methyl 4-aminobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




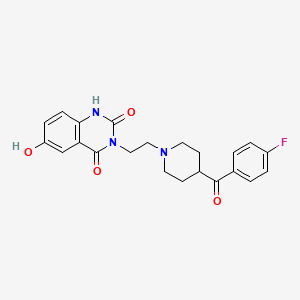
![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)
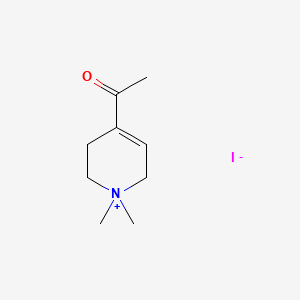
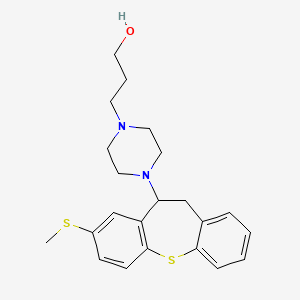
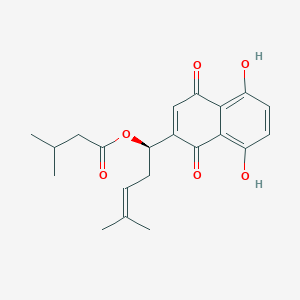

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)
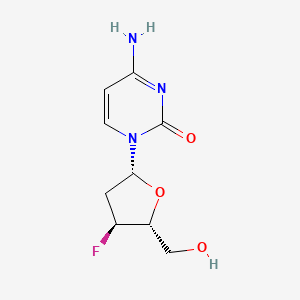

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
